![molecular formula C20H19NO2 B2842992 N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1798525-74-2](/img/structure/B2842992.png)
N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a biphenyl group, which consists of two connected phenyl rings.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, biphenyl group, and carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, the oxidation of certain furan compounds can lead to the formation of a thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, furan compounds generally have a low boiling point and are highly flammable .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Studies have shown methods for synthesizing compounds related to N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide, highlighting their potential in creating various derivatives through electrophilic substitution reactions. These derivatives offer a foundation for further exploration in medicinal chemistry and materials science (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
Furan-2-carboxamide derivatives have been investigated for their in vitro antimicrobial activities against clinically isolated drug-resistant bacteria, including A. baumannii and K. pneumoniae. These compounds, particularly N-(4-bromophenyl)furan-2-carboxamide analogues, showed significant activity, suggesting their potential as novel antibacterial agents (Siddiqa et al., 2022).
Polymer Science
Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides has provided insights into sustainable alternatives to traditional polymers. These materials show promise in high-performance applications, demonstrating the versatility of furan derivatives in creating environmentally friendly polymers (Jiang et al., 2015).
Fluorescent Chemosensing
A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor offers potential applications in environmental monitoring and biological imaging, showcasing the utility of furan derivatives in sensor technology (Ravichandiran et al., 2020).
Antiviral Research
Furan-carboxamide derivatives have been identified as novel inhibitors of the influenza A H5N1 virus, presenting a new avenue for antiviral drug development. These findings highlight the potential of furan derivatives in combating viral infections (Yongshi et al., 2017).
Neuroinflammation Imaging
A study on PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with a furan-2-carboxamide derivative indicates its potential in noninvasively studying neuroinflammation. This application is crucial for understanding and treating various neuropsychiatric disorders (Horti et al., 2019).
Safety And Hazards
Like many organic compounds, this compound could potentially be hazardous. Proper safety measures should be taken when handling it.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-15(13-16-11-12-23-14-16)21-20(22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRJFEWIZMVRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2842910.png)
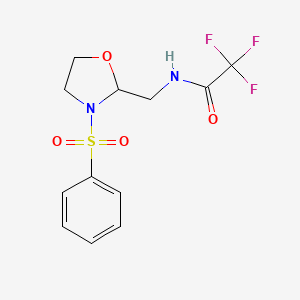
![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2842912.png)
![N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2842914.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2842915.png)
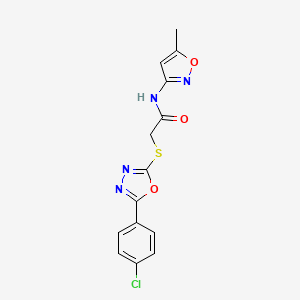
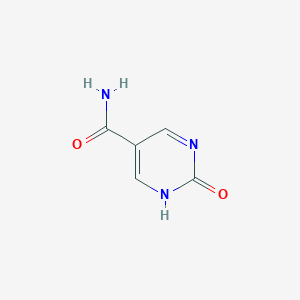
![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)
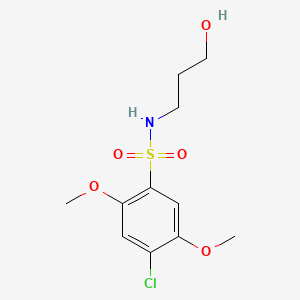
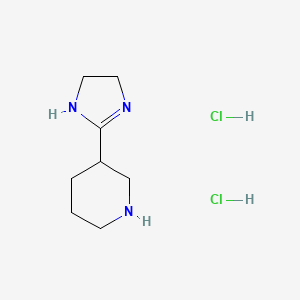
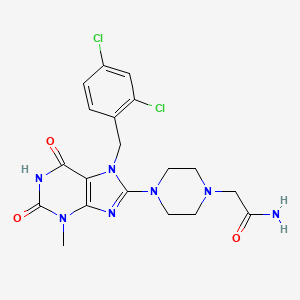
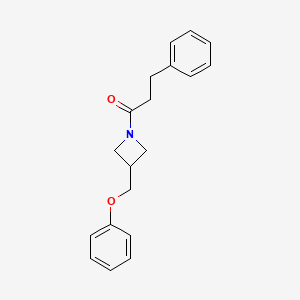
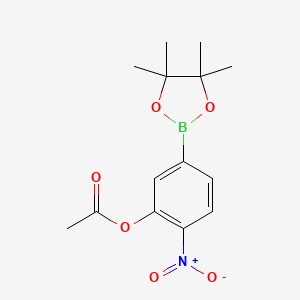
![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2842931.png)